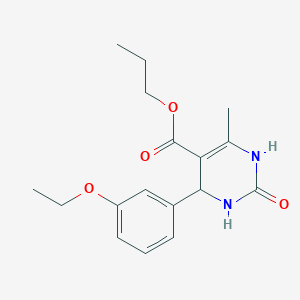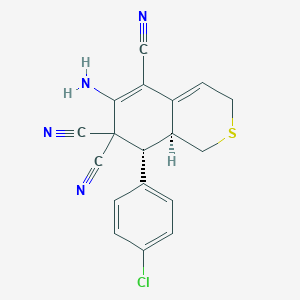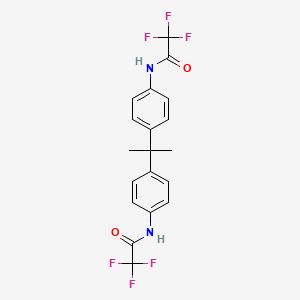
1-(2-methoxy-5-nitrophenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxy-5-nitrophenyl)-1H-tetrazole is an organic compound characterized by the presence of a tetrazole ring attached to a methoxy-nitrophenyl group
Preparation Methods
The synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole typically involves the reaction of 2-methoxy-5-nitrophenyl derivatives with azide sources under specific conditions. One common method includes the use of sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH to ensure the successful formation of the tetrazole ring.
Chemical Reactions Analysis
1-(2-methoxy-5-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized tetrazoles.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include sodium azide, hydrogenation catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-methoxy-5-nitrophenyl)-1H-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tetrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2-methoxy-5-nitrophenyl)-1H-tetrazole can be compared with similar compounds such as:
2-methoxy-5-nitrophenol: This compound shares the methoxy-nitrophenyl group but lacks the tetrazole ring, resulting in different chemical properties and applications.
1-(2-methoxy-5-nitrophenyl)ethanone: This compound has a similar structure but with an ethanone group instead of a tetrazole ring, leading to different reactivity and uses.
The uniqueness of this compound lies in its combination of the methoxy-nitrophenyl group with the tetrazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
328548-65-8 |
|---|---|
Molecular Formula |
C8H7N5O3 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)tetrazole |
InChI |
InChI=1S/C8H7N5O3/c1-16-8-3-2-6(13(14)15)4-7(8)12-5-9-10-11-12/h2-5H,1H3 |
InChI Key |
UYNDQEVLKVMNPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C=NN=N2 |
solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-(2-phenylhydrazinylidene)methyl]naphthalen-2-yl 4-chlorobenzoate](/img/structure/B11098907.png)
![N,N-diethyl-4-[(2Z)-2-[(4-fluorophenyl)imino]-3-(3-hydroxypropyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B11098913.png)
![2,2'-{[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanediyl}bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B11098918.png)
![4-{(Z)-[(acetyloxy)imino][4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methyl}-1,2,5-oxadiazol-3-amine](/img/structure/B11098925.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11098927.png)
![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11098931.png)
![N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2,2-diphenylcyclopropanecarboxamide](/img/structure/B11098935.png)
![2-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-5-(trifluoromethyl)pyridine](/img/structure/B11098937.png)

![2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid](/img/structure/B11098947.png)

![4-{[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}benzoic acid](/img/structure/B11098957.png)
![({[(E)-(4-ethoxyphenyl)methylidene]amino}oxy)(3-nitrophenyl)methanone](/img/structure/B11098995.png)

